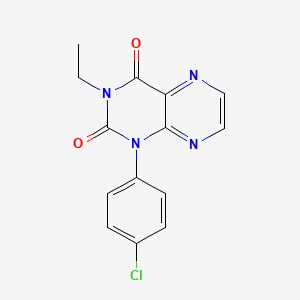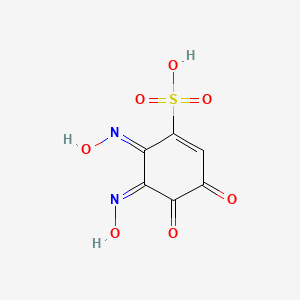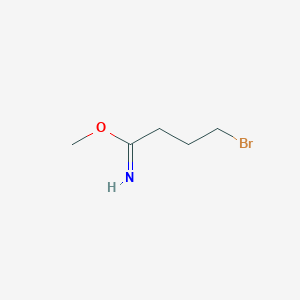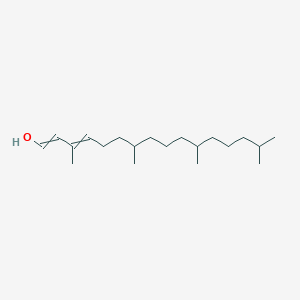
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL is an organic compound belonging to the class of acyclic diterpenoids. These compounds are characterized by their structure, which consists of four consecutive isoprene units without forming a cycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL typically involves the following steps:
Isoprene Unit Assembly: The initial step involves the assembly of isoprene units through a series of reactions, such as the Diels-Alder reaction, to form the desired carbon skeleton.
Functional Group Introduction:
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under conditions such as UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, triggering signaling cascades.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: A similar compound with an acetate functional group.
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: A related compound with multiple double bonds.
3,7,11,15-Tetramethyl-1-hexadecen-3-ol: Another similar compound with a different hydroxyl group position.
Uniqueness
3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL is unique due to its specific structure, which includes a hydroxyl group at the first position and double bonds at the first and third positions
Propiedades
Número CAS |
63871-01-2 |
|---|---|
Fórmula molecular |
C20H38O |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
3,7,11,15-tetramethylhexadeca-1,3-dien-1-ol |
InChI |
InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h14-19,21H,6-13H2,1-5H3 |
Clave InChI |
SQYDCWXHVANLSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


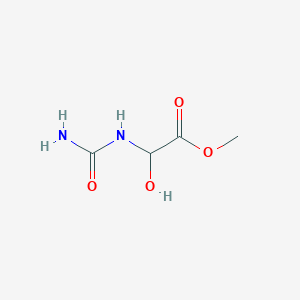
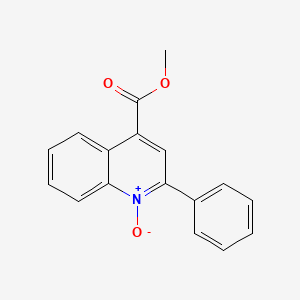

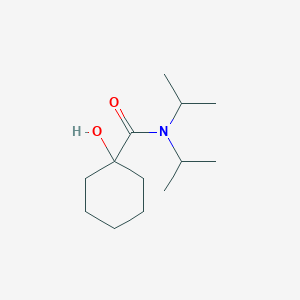

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
